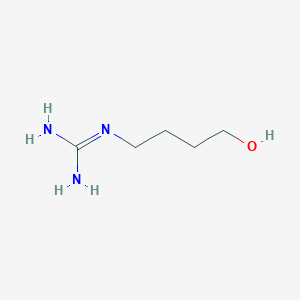
4-Guanidino-1-butanol
Übersicht
Beschreibung
4-Guanidino-1-butanol is a member of guanidines.
Wissenschaftliche Forschungsanwendungen
1. Chemotherapy Applications
4-Guanidino-1-butanol, as part of guanidino-containing compounds, has been explored in cancer chemotherapy. CHS 828, a new member of this group, has shown cytotoxic effects in screening antihypertensive compounds. This compound inhibits mitochondrial function, a unique feature among chemotherapeutic drugs. Its potential as a cancer treatment is significant due to its non-cross-resistance to standard drugs and pronounced activity in drug-resistant tumor models (Ekelund, Nygren, & Larsson, 2001).
2. Biological Production and Applications in Biofuel
Butanol, including its derivative 4-Guanidino-1-butanol, is recognized for its potential as a biofuel or fuel additive. The fermentative production of butanol has gained renewed interest due to the demand for renewable resources and advancements in biotechnology. Studies have explored the use of clostridia for biotechnological production of butanol, highlighting its significance in renewable energy and industrial applications (Lee et al., 2008).
3. Role in Chemical Analysis and Biochemical Research
4-Guanidino-1-butanol has been involved in improving chemical analysis methods. For instance, a study demonstrated that using acetone in the butanol-HCl spectrophotometric assay improved quantitation of condensed tannins in plant material. This indicates its utility in enhancing biochemical analytical techniques (Grabber, Zeller, & Mueller-Harvey, 2013).
4. Enzyme Inhibition Studies
In biochemistry research, 1-trans-epoxysuccinyl-L-leucylamido(4-guanidino)butane (E-64), a derivative, has been studied for its inhibitory effects on enzymes like enteropeptidase. This research provides insights into the mechanisms of enzyme action and inhibition, which are crucial for understanding various biochemical processes (Matsushima et al., 2001).
5. Microbial Production for Industrial Applications
The microbial production of 4-amino-1-butanol, a derivative of 4-Guanidino-1-butanol, has been explored. This compound is a significant intermediate for drugs and biodegradable polymers. Metabolic engineering in Corynebacterium glutamicum has enabled the fermentative production of this compound from glucose, demonstrating its industrial and pharmaceutical relevance (Prabowo et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-hydroxybutyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c6-5(7)8-3-1-2-4-9/h9H,1-4H2,(H4,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULLTSYFDLSFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415728 | |
| Record name | 4-Guanidino-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Guanidino-1-butanol | |
CAS RN |
17581-95-2 | |
| Record name | 4-Guanidino-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine](/img/structure/B1231240.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide](/img/structure/B1231243.png)

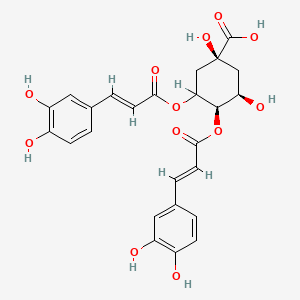
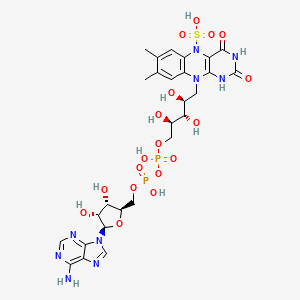



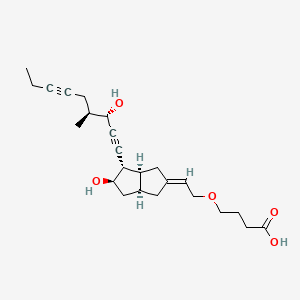
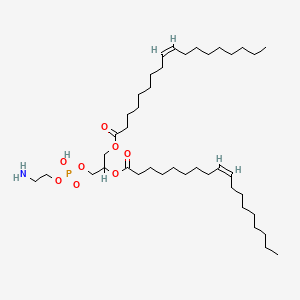
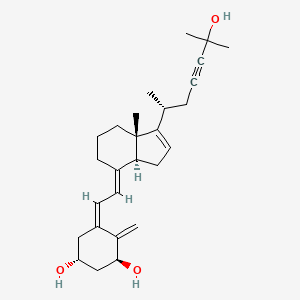
![(1R,3S,4R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexane-1,3-diol](/img/structure/B1231256.png)
